4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride

Medicinal Chemistry Formulation Development Analytical Chemistry

Researchers targeting CNS receptors face a critical procurement risk: the free base (CAS 683772-11-4) differs from the dihydrochloride salt by 43.3% in MW. Using the wrong form causes 43% concentration errors in gravimetric preparation, invalidating SAR and HTS reproducibility. • Correct 4-substituted regioisomer ensures intended binding orientation at dopamine/serotonin receptors. • Dihydrochloride salt offers superior stability vs. oxidation-prone free base. • Reliable supply supports parallel library synthesis.

Molecular Formula C10H22Cl2N2
Molecular Weight 241.2 g/mol
CAS No. 780756-54-9
Cat. No. B1290479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride
CAS780756-54-9
Molecular FormulaC10H22Cl2N2
Molecular Weight241.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CCNCC2.Cl.Cl
InChIInChI=1S/C10H20N2.2ClH/c1-2-8-12(7-1)9-10-3-5-11-6-4-10;;/h10-11H,1-9H2;2*1H
InChIKeyNOSKZLBNQLEUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride Overview


4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride (CAS 780756-54-9), with the molecular formula C10H22Cl2N2 and a molecular weight of 241.2 g/mol, is the dihydrochloride salt of a piperidine derivative featuring a 4-substituted pyrrolidin-1-ylmethyl moiety . This compound belongs to a class of nitrogen-containing heterocycles that serve as versatile intermediates and building blocks in medicinal chemistry, frequently employed in the synthesis of ligands targeting central nervous system (CNS) receptors and other therapeutic targets [1].

Salt form Dihydrochloride salt for controlled stoichiometry in synthesis
Regiochemistry 4-substituted piperidine orientation for CNS receptor research
Scaffold use Unsubstituted core supports SAR exploration and library synthesis

Substitution Risks for 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride


Generic substitution of 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride is fraught with risk due to the critical influence of salt form, regiochemistry, and ring substitutions on biological activity and physicochemical properties. While in-class compounds share a common piperidine-pyrrolidine core, subtle changes to the salt stoichiometry (free base vs. dihydrochloride) can drastically alter solubility, hygroscopicity, and stability, thereby compromising experimental reproducibility [1]. Furthermore, the position of the pyrrolidinylmethyl group (e.g., 4- vs. 3-substitution) dictates the three-dimensional orientation of the basic amine, which is a key determinant of binding affinity and functional activity at specific receptor targets such as dopamine and serotonin receptors . Even seemingly minor modifications, such as the addition of methyl groups to the piperidine ring, can induce steric constraints that significantly alter the conformational landscape and, consequently, the biological profile, rendering analogs non-interchangeable [2].

Salt form mismatch
Free base vs. dihydrochloride alters solubility, hygroscopicity, and requires mass correction; concentration errors may arise without adjustment.
Regioisomer substitution
3-substituted regioisomers display different monoamine transporter selectivity profiles, and may not replicate the intended binding orientation of the 4-substituted core.
Methylated analog variation
2,5-Dimethyl substitution introduces steric constraints that restrict conformational freedom, potentially altering receptor engagement and SAR interpretation.

Evidence Guide for 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride


Dihydrochloride vs. Free Base

The selection of the dihydrochloride salt form (CAS 780756-54-9, MW 241.2) over the free base (CAS 683772-11-4, MW 168.28) is a critical procurement decision driven by quantifiable differences in molecular weight and salt stoichiometry, which directly translate to significant differences in aqueous solubility, hygroscopicity, and long-term stability . The dihydrochloride salt introduces two equivalents of HCl, increasing the molecular mass by approximately 43% compared to the free base. This is not a trivial change; for a given molar concentration in a biological assay or chemical reaction, the mass of the dihydrochloride salt to be weighed out is 43% greater than that of the free base. Using the incorrect form without this correction would lead to a 43% error in the final concentration of the active piperidine-pyrrolidine moiety, which can dramatically skew SAR interpretations, invalidate potency comparisons, and lead to failed synthetic reactions [1].

Salt Form Impact
Head-to-head
43.3% mass increase vs free base
Requires mass correction to avoid concentration error
Applicable to gravimetric preparations
Medicinal Chemistry Formulation Development Analytical Chemistry

Regiochemistry and Receptor Affinity

The position of the pyrrolidin-1-ylmethyl substituent on the piperidine ring is a primary driver of target selectivity and binding affinity. While direct, head-to-head quantitative data for the 4-substituted isomer itself is not available in primary literature against a 3-substituted comparator, class-level SAR from analogous dual serotonin and noradrenaline reuptake inhibitor (SNRI) programs provides strong inferential evidence that this regiochemical difference is profound [1]. In a series of 4-piperidines and 3-pyrrolidines designed as SNRIs, a direct comparison of regioisomers revealed that a 4-piperidine derivative (compound 5l-a) and a 3-pyrrolidine derivative (compound 9c) demonstrated distinct pharmacological profiles, with one exhibiting a balanced SNRI profile while the other showed selectivity for noradrenaline reuptake inhibition [2]. This finding underscores that the spatial presentation of the basic amine, dictated by the attachment point on the piperidine ring, is a non-negotiable determinant of which monoamine transporters are engaged and to what degree. The 4-substituted piperidine scaffold, like that in 4-(Pyrrolidin-1-ylmethyl)piperidine, orients the pyrrolidine group in a specific vector that is geometrically distinct from the 3-substituted isomer, leading to a different interaction footprint with biological targets [3].

Regiochemistry Impact
Class-level
4-substituted: balanced SNRI; 3-substituted: NRI-selective (class SAR)
Regiochemistry alters monoamine transporter selectivity
Inferred from related SNRI compounds, not this specific compound
Neuropharmacology CNS Drug Discovery Structure-Activity Relationship (SAR)

Methyl Substitution and Conformational Restriction

The addition of methyl groups to the piperidine ring, as seen in the analog 2,5-dimethyl-4-(pyrrolidin-1-ylmethyl)piperidine (CAS 2172071-07-5), introduces significant steric hindrance that restricts the conformational freedom of the molecule [1]. This modification is not merely an incremental change; it fundamentally alters the compound's ability to adopt the specific three-dimensional conformation required for optimal binding to certain receptor pockets. While direct comparative binding data for the unsubstituted 4-(Pyrrolidin-1-ylmethyl)piperidine core versus its 2,5-dimethyl analog are not publicly available, the dimethyl analog has been specifically identified as a selective agonist for the serotonin 5-HT1A receptor [2]. This points to a targeted engagement profile that is likely distinct from the broader receptor interaction profile suggested for the unsubstituted parent compound . Therefore, the unsubstituted 4-(pyrrolidin-1-ylmethyl)piperidine core offers a more flexible and less sterically constrained scaffold for hit-to-lead optimization, allowing it to potentially explore a wider range of binding conformations and target interactions compared to its conformationally restricted, methylated analog.

Conformational Restriction
Class-level
Dimethyl analog: selective 5-HT1A agonist; unsubstituted: broader potential interactions
Methyl substitution may restrict binding conformations
Direct comparative binding data not available
Conformational Analysis Medicinal Chemistry Receptor Pharmacology

Synthetic Accessibility vs. Heteroaryl Analogs

The relatively simple structure of 4-(Pyrrolidin-1-ylmethyl)piperidine translates into a more straightforward and potentially higher-yielding synthesis compared to its more elaborate analogs that incorporate heteroaryl groups on the piperidine ring. For instance, the synthesis of complex CCR5 antagonists involves multi-step sequences starting from 4-heteroaryl piperidines, often culminating in reductive aminations with pyrrolidine aldehydes to yield the final 4-(heteroarylpiperdin-1-yl-methyl)-pyrrolidin-1-yl-acetic acid antagonists [1][2]. The preparation of the requisite 4-heteroaryl piperidine intermediates themselves requires additional synthetic steps, adding to the overall complexity and cost. In contrast, the synthesis of the core 4-(Pyrrolidin-1-ylmethyl)piperidine can be achieved via a direct nucleophilic substitution of 4-(chloromethyl)piperidine with pyrrolidine, a single-step transformation reported to proceed with a 58% yield under mild conditions (K2CO3, CH3CN, room temperature) [3]. This simplicity makes the compound a more accessible and cost-effective starting material for parallel synthesis or the rapid generation of diverse chemical libraries, where the core scaffold can be subsequently elaborated with a variety of electrophiles.

Synthetic Complexity
Cross-study comparable
≥2 fewer steps vs heteroaryl piperidine routes; reported 58% yield
Simpler route may support library synthesis
Compared to multi-step CCR5 antagonist syntheses
Synthetic Chemistry Medicinal Chemistry Building Block Procurement

Applications of 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride


CNS Drug Discovery: Receptor Ligand Building Block

The compound is optimally suited as a core scaffold in medicinal chemistry programs targeting CNS disorders. Its structural features, particularly the 4-substituted piperidine and pyrrolidine moieties, are recurrent motifs in ligands for dopamine and serotonin receptors . The correct 4-substituted regioisomer, as opposed to a 3-substituted analog, is essential for achieving the intended binding orientation, as evidenced by SAR studies on related SNRI compounds where regiochemistry dictated target selectivity [1]. The unsubstituted core provides a flexible starting point for exploring diverse receptor interactions, unlike conformationally restricted analogs which may have a narrower target profile [2].

Synthetic Chemistry: Library Synthesis Intermediate

For synthetic chemists engaged in parallel synthesis or the preparation of focused libraries, 4-(Pyrrolidin-1-ylmethyl)piperidine dihydrochloride represents a strategic procurement choice. Its simpler, one-step synthesis via nucleophilic substitution (reported in 58% yield) stands in contrast to the multi-step routes required for more complex heteroaryl-piperidine analogs, ensuring better accessibility and more reliable supply [3]. The dihydrochloride salt form is also the preferred form for many subsequent chemical transformations due to its stability and ease of handling, whereas the free base may be more prone to oxidation or handling issues .

In Vitro Pharmacology: Salt Form and Reproducibility

In in vitro pharmacology, the use of the precisely defined dihydrochloride salt (CAS 780756-54-9) is non-negotiable for assay reproducibility. The 43.3% difference in molecular weight compared to the free base (CAS 683772-11-4) means that any gravimetric preparation that does not account for the correct salt form will result in a 43% error in the final concentration of the active moiety [4]. This level of error is sufficient to invalidate SAR, produce false negatives or positives in high-throughput screens, and undermine confidence in potency measurements. Procuring the documented dihydrochloride salt from a reputable vendor ensures consistency with literature protocols and internal data.

Application
Selection Property
Validation Focus
CNS receptor ligand synthesis
4-substituted piperidine regiochemistry
Monoamine transporter selectivity profiling
Chemical library synthesis
Synthetic accessibility (single-step core assembly)
Yield and purity of derivatization reactions
In vitro pharmacology assays
Defined dihydrochloride salt form
Mass correction for accurate concentration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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